molecular formula C15H25N3O B7547753 1-[2-(Diethylamino)ethyl]-3-(2-phenylethyl)urea

1-[2-(Diethylamino)ethyl]-3-(2-phenylethyl)urea

Cat. No.: B7547753
M. Wt: 263.38 g/mol
InChI Key: DLNOLHXYYYJDAA-UHFFFAOYSA-N
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Description

1-[2-(Diethylamino)ethyl]-3-(2-phenylethyl)urea is a chemical compound with a complex structure that includes both diethylamino and phenylethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Diethylamino)ethyl]-3-(2-phenylethyl)urea typically involves the reaction of diethylamine with a suitable precursor, such as 2-phenylethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Diethylamine+2-Phenylethyl isocyanateThis compound\text{Diethylamine} + \text{2-Phenylethyl isocyanate} \rightarrow \text{this compound} Diethylamine+2-Phenylethyl isocyanate→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane and toluene.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Diethylamino)ethyl]-3-(2-phenylethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding urea derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-[2-(Diethylamino)ethyl]-3-(2-phenylethyl)urea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 1-[2-(Diethylamino)ethyl]-3-(2-phenylethyl)urea involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the phenylethyl group may enhance its binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Tris(2-dimethylaminoethyl)amine: Similar in structure but with different functional groups.

    N-(2-Diethylaminoethyl)-oleamide: Shares the diethylaminoethyl group but has a different overall structure.

    2-[2-(Dimethylamino)ethoxy]ethanol: Contains a dimethylamino group and an ethoxy group.

Uniqueness

1-[2-(Diethylamino)ethyl]-3-(2-phenylethyl)urea is unique due to its combination of diethylamino and phenylethyl groups, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in similar compounds.

Properties

IUPAC Name

1-[2-(diethylamino)ethyl]-3-(2-phenylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O/c1-3-18(4-2)13-12-17-15(19)16-11-10-14-8-6-5-7-9-14/h5-9H,3-4,10-13H2,1-2H3,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNOLHXYYYJDAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)NCCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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